molecular formula C15H15NO B11962145 N-(3-Methoxybenzylidene)-O-toluidine CAS No. 33630-05-6

N-(3-Methoxybenzylidene)-O-toluidine

Cat. No.: B11962145
CAS No.: 33630-05-6
M. Wt: 225.28 g/mol
InChI Key: LGENQVXSBSICPE-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 3-methoxybenzaldehyde. Structurally, it features a methoxy-substituted benzylidene group linked to an o-toluidine moiety via an imine bond (–CH=N–). This compound is part of a broader class of aromatic Schiff bases, which are studied for their applications in coordination chemistry, catalysis, and bioactivity .

Properties

CAS No.

33630-05-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h3-11H,1-2H3

InChI Key

LGENQVXSBSICPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3-methoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxybenzylidene)-O-toluidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: The methoxy group and the imine bond can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The original amine (O-toluidine) and aldehyde (3-methoxybenzaldehyde).

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or imine groups.

Scientific Research Applications

N-(3-Methoxybenzylidene)-O-toluidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s imine group can also participate in biochemical reactions, influencing its activity.

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group at the 3-position of the benzylidene ring enhances electron density, influencing reactivity and binding properties.
  • Ortho-methyl group on the toluidine moiety introduces steric effects and modulates solubility.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares N-(3-Methoxybenzylidene)-o-toluidine with structurally related Schiff bases and derivatives:

Compound Name Molecular Formula Key Substituents Melting Point/State Synthesis Conditions Notable Properties/Applications References
This compound C₁₅H₁₆N₂O 3-OCH₃ (benzylidene), o-CH₃ (amine) Not reported Likely reflux with acid Potential catalyst, bioactivity studies
5i: N-(3-Methoxybenzylidene)-1-(3-methoxyphenyl)methanamine C₁₆H₁₈N₂O₂ Dual 3-OCH₃ groups Oil (liquid) Ambient amine oxidation Catalytic applications in organic synthesis
4.7d2: 2-(3-Methoxybenzylidene)-N-(m-tolyl)hydrazine-1-carboxamide C₁₆H₁₆N₄O₂ Hydrazine-carboxamide backbone 142–144°C Condensation at moderate temps Antioxidant activity (80% yield)
9g: (5Z)3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one C₂₃H₂₇N₂O₃S₂ Thiazolidinone core, dual OCH₃ 225–227°C Two-step heating (90°C → 110°C) Antibacterial/antifungal potential (5% yield)
Compound in : 2-(3,5-Di-tert-butyl-4-hydroxybenzyl-sulfanyl)-N-(3-methoxybenzylidene)-acetohydrazide C₂₇H₃₇N₃O₃S Sulfanyl and tert-butyl groups Not reported Multi-step organic synthesis Antioxidant properties (radical scavenging)

Key Differences and Trends

Electronic and Steric Effects: The dual methoxy groups in 5i () increase electron density compared to the single methoxy group in the target compound, enhancing stability in catalytic cycles .

Biological Activity: The thiazolidinone derivative 9g () shows lower synthetic yield (5%) but notable bioactivity due to the sulfur-containing heterocycle . Hydrazine-carboxamide derivatives (e.g., 4.7d2, ) exhibit higher yields (80%) and antioxidant efficacy, attributed to the –NH–NH–CO– backbone .

Toxicity Considerations: o-Toluidine (a precursor) is a Group 1 carcinogen (IARC), linked to bladder cancer in humans . Derivatives like the target compound may inherit genotoxic risks, necessitating careful handling.

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